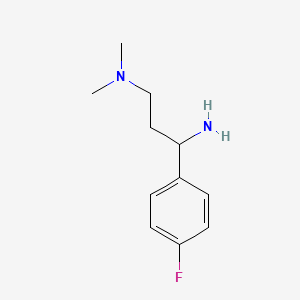
Acide 3-bromo-5-(trifluorométhyl)phénylacétique
Vue d'ensemble
Description
“3-Bromo-5-(trifluoromethyl)phenylacetic acid” is a chemical compound with the molecular formula C9H6BrF3O2 . It has a molecular weight of 283.05 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(trifluoromethyl)phenylacetic acid” consists of a phenyl ring substituted with a bromo group at the 3rd position and a trifluoromethyl group at the 5th position. An acetic acid group is also attached to the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-5-(trifluoromethyl)phenylacetic acid” are not available, similar compounds are known to participate in a variety of organic reactions. These can include nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
“3-Bromo-5-(trifluoromethyl)phenylacetic acid” is a solid at room temperature . It has a molecular weight of 283.05 .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
L'acide 3-bromo-5-(trifluorométhyl)phénylacétique sert de bloc de construction dans la synthèse de bibliothèques de pentaamines et de bis-hétérocycles. Ces bibliothèques sont cruciales pour développer de nouveaux produits pharmaceutiques et matériaux avec des applications potentielles dans divers domaines tels que la chimie médicinale et la science des matériaux .
Chimie analytique
Ce composé est utilisé dans la détermination des substances perfluorées ioniques et des télomères dans les lixiviats provenant des décharges et des échantillons de sédiments. Son rôle en chimie analytique est important pour la surveillance environnementale et la garantie du respect des réglementations de sécurité .
Projets de recherche et de synthèse avancés
Avec une pureté de 95,0 %, l'this compound est précieux pour les projets de recherche et de synthèse avancés. Sa forme solide et son poids moléculaire spécifique le rendent adapté aux expériences scientifiques précises .
Culture cellulaire et analyse
En culture cellulaire et en analyse, ce composé peut être utilisé pour modifier les environnements cellulaires ou comme réactif dans le développement de nouvelles lignées cellulaires, contribuant à la recherche dans des domaines comme la biologie du cancer ou la médecine régénérative .
Identification moléculaire
Il a été utilisé en chromatographie liquide ultra-performante (UHPLC) avec détection par diode matricielle ultraviolette pour l'identification rapide d'impuretés inconnues, ce qui est essentiel pour le contrôle qualité dans la fabrication pharmaceutique .
Équipement de laboratoire des sciences de la vie
Les dérivés du composé sont utilisés dans l'équipement des laboratoires des sciences de la vie, en particulier en biologie cellulaire, en génomique, en protéomique ou dans d'autres domaines où l'analyse de l'expression génique et le génotypage sont effectués .
Safety and Hazards
Mécanisme D'action
- It belongs to the class of organoboron reagents, which are commonly used in transition metal-catalyzed reactions, such as the Suzuki–Miyaura (SM) coupling .
- In SM coupling, the compound’s boron atom interacts with a palladium catalyst, facilitating carbon–carbon bond formation. The boron group acts as a nucleophile during transmetalation, transferring from boron to palladium .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
3-Bromo-5-(trifluoromethyl)phenylacetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of 3-Bromo-5-(trifluoromethyl)phenylacetic acid on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms .
Molecular Mechanism
At the molecular level, 3-Bromo-5-(trifluoromethyl)phenylacetic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can participate in free radical reactions, where it loses a bromine atom and forms a succinimidyl radical . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-(trifluoromethyl)phenylacetic acid can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its effects can vary depending on the experimental setup .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
3-Bromo-5-(trifluoromethyl)phenylacetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on biological systems .
Transport and Distribution
The transport and distribution of 3-Bromo-5-(trifluoromethyl)phenylacetic acid within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
3-Bromo-5-(trifluoromethyl)phenylacetic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its role in cellular processes .
Propriétés
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZAYSCKXDHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718762 | |
| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1161362-01-1 | |
| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



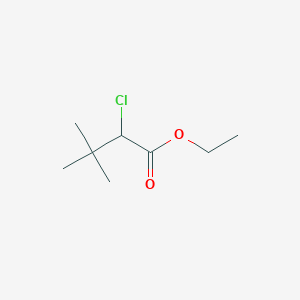
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)
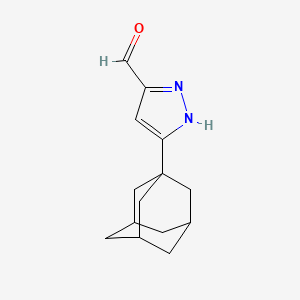

![5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine](/img/structure/B1527446.png)
![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)
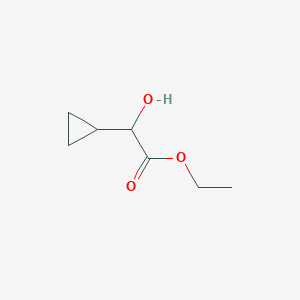
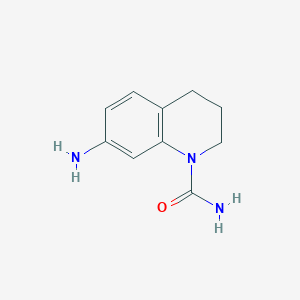
![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)
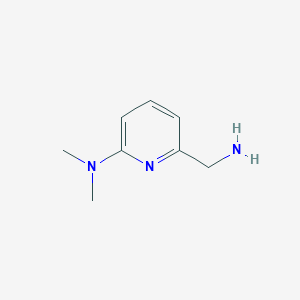
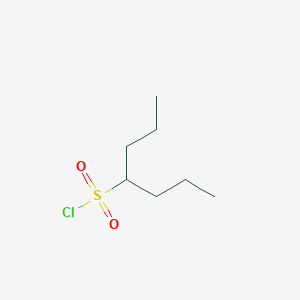
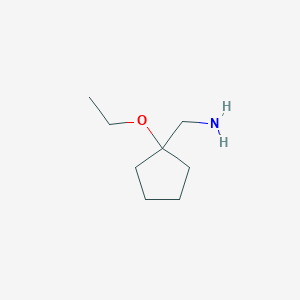
![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)
